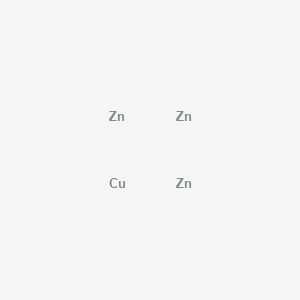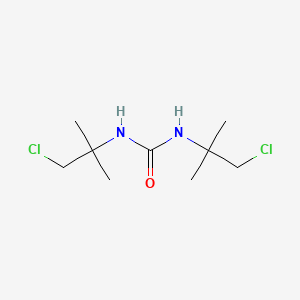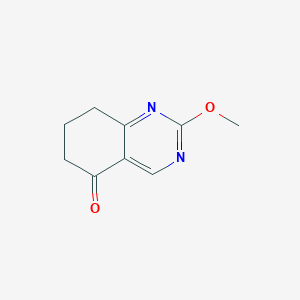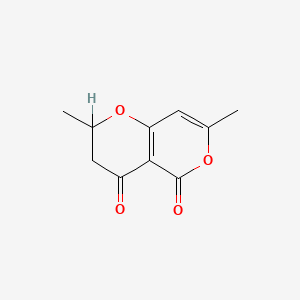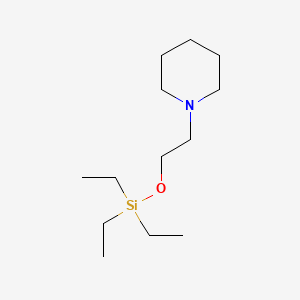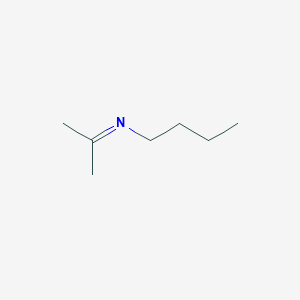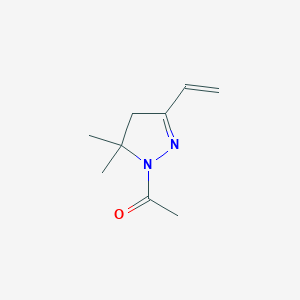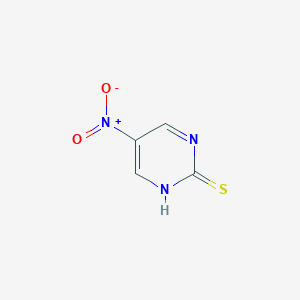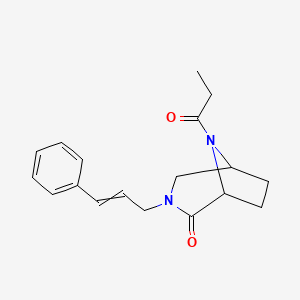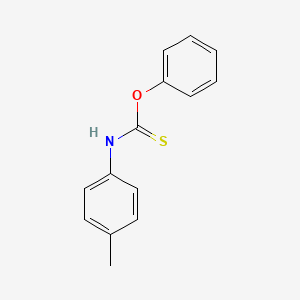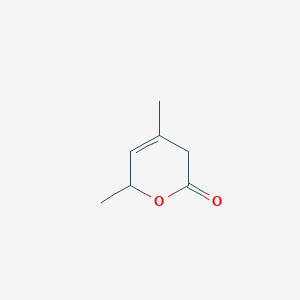
Molybdenum--platinum (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–platinum (3/1) is a compound that combines the unique properties of molybdenum and platinum in a specific ratio. This compound is of significant interest due to its potential applications in various fields, including catalysis, electronics, and materials science. The combination of molybdenum and platinum offers a synergistic effect, enhancing the overall performance of the compound in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–platinum (3/1) typically involves hydrothermal methods. For instance, platinum nanoparticles can be deposited on molybdenum disulfide nanosheets using a hydrothermal reduction method. This involves the reduction of platinum precursors in the presence of molybdenum disulfide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of molybdenum–platinum (3/1) may involve powder metallurgy techniques. This includes the preparation of molybdenum and platinum powders, followed by pressing and sintering processes to form the desired compound .
化学反応の分析
Types of Reactions: Molybdenum–platinum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Molybdenum–platinum (3/1) can be oxidized using reagents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve halides or other ligands to replace existing atoms or groups in the compound
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce molybdenum oxides and platinum oxides, while reduction may yield pure molybdenum and platinum metals .
科学的研究の応用
Molybdenum–platinum (3/1) has a wide range of scientific research applications:
作用機序
The mechanism by which molybdenum–platinum (3/1) exerts its effects involves several molecular targets and pathways:
Catalysis: In catalytic applications, the compound enhances reaction rates by providing active sites for reactants to interact.
Biological Interactions: In biological systems, molybdenum–platinum (3/1) may interact with cellular components, leading to selective internalization and subsequent biological effects such as apoptosis in cancer cells.
類似化合物との比較
Molybdenum–platinum (3/1) can be compared with other similar compounds, such as:
Molybdenum Disulfide (MoS2): While MoS2 is widely used in catalysis and electronics, the addition of platinum enhances its catalytic performance and stability.
Platinum Nanoparticles: Pure platinum nanoparticles are excellent catalysts, but combining them with molybdenum compounds can reduce costs and improve performance.
Molybdenum Oxides: Molybdenum oxides are used in various applications, but their combination with platinum provides additional benefits such as improved catalytic activity and stability.
特性
CAS番号 |
12209-64-2 |
|---|---|
分子式 |
Mo3Pt |
分子量 |
482.9 g/mol |
IUPAC名 |
molybdenum;platinum |
InChI |
InChI=1S/3Mo.Pt |
InChIキー |
DXIHRYDWWARKEV-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Mo].[Mo].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


